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Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187

A new frontier in oncology research is the development of targeted therapies that overcome
intrinsic and acquired resistance to conventional treatments. JNJ-4355, a highly potent and
selective Mcl-1 inhibitor, has emerged as a promising therapeutic agent, particularly in
combination with other targeted drugs for the treatment of drug-resistant hematological
malignancies.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is frequently overexpressed
in various cancers, contributing to tumor cell survival and resistance to therapy.[1] The
inhibition of Mcl-1 represents a compelling strategy to induce apoptosis in cancer cells that are
dependent on this protein for survival. INJ-4355, developed by Janssen, is a novel small-
molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity.[2]

This guide provides a comparative overview of INJ-4355 combination therapy, presenting
preclinical data on its efficacy against drug-resistant cancers and comparing it with alternative
therapeutic strategies.

Mechanism of Action: The Intrinsic Apoptosis
Pathway

The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAK, BAX) and anti-
apoptotic (e.g., BCL-2, BCL-XL, Mcl-1) members, are central regulators of the intrinsic
apoptosis pathway.[1] In healthy cells, a balance between these proteins prevents
inappropriate cell death. In many cancer cells, this balance is shifted towards survival through
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the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic
proteins, preventing them from initiating the apoptotic cascade.[1]

JNJ-4355 is a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only
proteins. It binds with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-
apoptotic proteins that Mcl-1 has sequestered. This liberation of pro-apoptotic proteins leads to
the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization
(MOMP), caspase activation, and ultimately, programmed cell death.[1]

Apoptotic Signaling Pathway

sequesters

BIM/BAK

Click to download full resolution via product page
Mechanism of JNJ-4355 action in inducing apoptosis.

JNJ-4355 Preclinical Data in Drug-Resistant Cancers

Preclinical studies have highlighted the potent anti-tumor activity of INJ-4355, particularly in
models of hematological malignancies that are often resistant to standard therapies.
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Monotherapy Efficacy

A pivotal study presented at the American Association for Cancer Research (AACR) Annual
Meeting in 2022 detailed the preclinical profile of INJ-4355. The compound demonstrated high-
affinity binding to Mcl-1 with a Ki of 18 pM and potent cellular activity, with an AC50 of 8.7 nM in
the MOLP-8 multiple myeloma cell line.[2] Furthermore, in a MOLP-8 multiple myeloma
xenograft mouse model, a single intravenous dose of JNJ-4355 resulted in complete and
sustained tumor regression.[2] The study also showed promising activity in acute myeloid
leukemia (AML) patient-derived samples, with AC50 values ranging from 0.29 to 75 nM in the
majority of samples tested.[1][2]

Combination Therapy: Synergizing with Venetoclax

A key strategy for overcoming drug resistance is the use of combination therapies that target
multiple survival pathways. A common mechanism of resistance to the BCL-2 inhibitor
venetoclax in AML is the upregulation of Mcl-1.[3][4][5] This provides a strong rationale for
combining a BCL-2 inhibitor with an Mcl-1 inhibitor like JNJ-4355.

Preclinical studies with other selective Mcl-1 inhibitors have demonstrated the efficacy of this
combination approach in venetoclax-resistant models. For instance, the Mcl-1 inhibitor
VU661013 was shown to be active in venetoclax-resistant AML cells and patient-derived
xenografts.[3][4] Similarly, the Mcl-1 inhibitor S63845 demonstrated strong synergistic effects
when combined with venetoclax in AML cell lines and primary patient samples, even in the
presence of a bone marrow microenvironment that confers resistance to BCL-2 inhibition.[5]
Another novel Mcl-1 inhibitor, MI-238, also exhibited strong synergistic anti-cancer effects in
combination with venetoclax in AML cells, a xenograft mouse model, and AML patient samples.

[6]

While direct combination data for INJ-4355 with venetoclax from a full peer-reviewed
publication is not yet available, the potent Mcl-1 inhibition demonstrated by JNJ-4355 strongly
suggests its potential for synergistic activity with venetoclax in overcoming resistance.

Comparison with Alternative Therapies

The therapeutic landscape for drug-resistant cancers is continually evolving. The following
table compares JNJ-4355 combination therapy with other approaches for Mcl-1-dependent and
venetoclax-resistant cancers.
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Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents.
Below are representative protocols for key in vitro and in vivo assays used in the preclinical
assessment of compounds like JNJ-4355.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cancer
cell line by 50% (IC50).

Materials:

e Cancer cell lines (e.g., MOLM-13, OCI-AML3)

o Complete growth medium (e.g., RPMI-1640 with 10% FBS)

e JNJ-4355 and other test compounds

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO

o 96-well plates

e Microplate reader

Procedure:

e Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate
for 24 hours.
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Treat the cells with a serial dilution of the test compound (e.g., INJ-4355) and a vehicle
control (DMSO).

Incubate the plates for 72 hours.

Add MTT solution to each well and incubate for 4 hours to allow for the formation of
formazan crystals.

Solubilize the formazan crystals with DMSO.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.
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In Vitro Cytotoxicity Assay Workflow
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' Add MTT '
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Click to download full resolution via product page

Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Materials:

e Immunodeficient mice (e.g., NOD/SCID or NSG)
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Cancer cell line (e.g., MOLP-8)

Matrigel

JNJ-4355 and vehicle control

Calipers

Procedure:

Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the
immunodeficient mice.

o Allow the tumors to grow to a palpable size (e.g., 100-150 mms3).
e Randomize the mice into treatment and control groups.

o Administer the test compound (e.g., INJ-4355) and vehicle control to the respective groups
according to the dosing schedule.

o Measure the tumor volume with calipers at regular intervals.
e Monitor the body weight and overall health of the mice.

» At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

JNJ-4355 is a highly potent and selective Mcl-1 inhibitor with significant preclinical activity
against hematological malignancies. Its mechanism of action, which involves the direct
induction of apoptosis, makes it a promising candidate for the treatment of cancers that are
resistant to conventional therapies. The combination of INJ-4355 with the BCL-2 inhibitor
venetoclax represents a rational and potentially highly effective strategy for overcoming
resistance in cancers such as AML. Further clinical investigation is warranted to fully elucidate
the therapeutic potential of INJ-4355 in combination with other agents for the treatment of
drug-resistant cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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